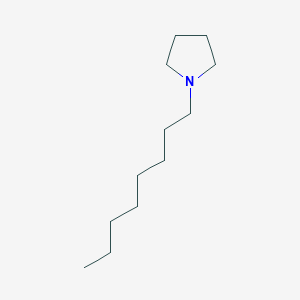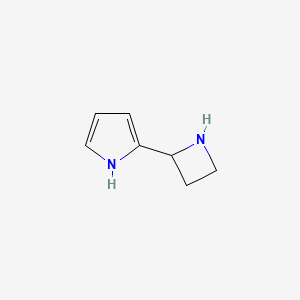![molecular formula C11H18N2O2 B13318112 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is an organic compound that features a pyridine ring, an ethylamine group, and an ethoxyethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-pyridineethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-pyridineethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be adjusted to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of pyridine-4-carboxaldehyde.
Reduction: Formation of 2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-{[1-(Pyridin-3-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 3-position.
2-(2-{[1-(Pyridin-2-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 2-position.
2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the pyridine ring at the 4-position may confer distinct electronic properties compared to its isomers.
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-[2-(1-pyridin-4-ylethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H18N2O2/c1-10(11-2-4-12-5-3-11)13-6-8-15-9-7-14/h2-5,10,13-14H,6-9H2,1H3 |
InChI-Schlüssel |
PEBOVARYDRBXEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=NC=C1)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



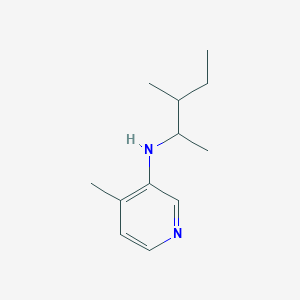
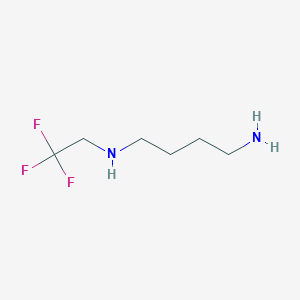

![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
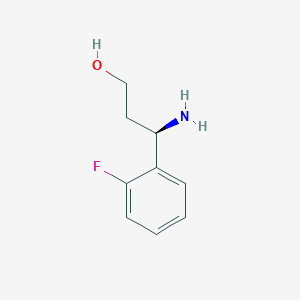
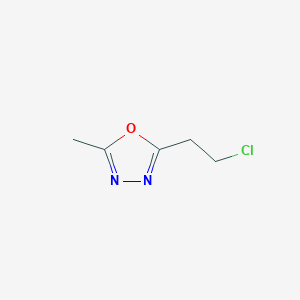
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)

